molecular formula C9H7NO3 B079714 (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde CAS No. 13610-81-6

(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde

Cat. No.: B079714
CAS No.: 13610-81-6
M. Wt: 177.16 g/mol
InChI Key: WQBHOOOBGMMTRI-UHFFFAOYSA-N
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Description

(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde is an organic compound with the molecular formula C9H7NO3 It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde typically involves the reaction of 2-aminophenol with glyoxylic acid or its derivatives. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

    Reduction: Formation of (2-Oxo-1,3-benzoxazol-3(2H)-yl)ethanol.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Overview : This compound serves as a critical intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the development of anti-inflammatory and analgesic drugs.

Case Study : Research has demonstrated that derivatives of (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde exhibit promising activity against specific targets in neuropathic lysosomal storage diseases. For instance, lead optimization studies have highlighted its role in synthesizing benzoxazolone carboxamides that significantly reduce toxic lipid levels in animal models of Gaucher’s and Krabbe’s diseases .

Fluorescent Probes

Overview : The compound is used to create fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity and sensitivity.

Application Example : Fluorescent derivatives of this compound have been developed for real-time imaging of cellular activities, enhancing the understanding of various biological mechanisms.

Overview : The compound plays a vital role in analytical methods for detecting and quantifying biomolecules.

Application Example : It has been incorporated into assays that improve accuracy in measuring specific analytes in biological samples. This application is crucial for diagnostic purposes and research studies.

Environmental Monitoring

Overview : this compound is utilized in developing sensors for detecting pollutants.

Impact : These sensors enable real-time monitoring of hazardous substances in the environment, contributing to efforts aimed at environmental protection and public health safety.

Mechanism of Action

The mechanism of action of (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound of (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde, which lacks the aldehyde group.

    2-Aminobenzoxazole: A derivative with an amino group at the 2-position.

    2-Hydroxybenzoxazole: A derivative with a hydroxyl group at the 2-position.

Uniqueness

This compound is unique due to the presence of both the benzoxazole ring and the reactive aldehyde group. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

(2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde is a compound within the benzoxazole family, which has garnered attention due to its potential therapeutic applications. This article explores its biological activities, including antibacterial, antifungal, and anticancer properties, supported by various studies and data tables.

  • Molecular Formula : C₉H₇N₁O₃
  • Molecular Weight : 177.16 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzoxazole derivatives, including this compound. The compound has been noted for its activity against various bacterial strains, particularly Gram-positive bacteria.

Table 1: Antibacterial Activity of Benzoxazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
ABacillus subtilis32 µg/mL
BStaphylococcus aureus16 µg/mL
CEscherichia coli>64 µg/mL

Source: Adapted from .

Antifungal Activity

In addition to antibacterial properties, this compound exhibits antifungal activity against pathogens such as Candida albicans. The selectivity of these compounds often results in lower toxicity to normal cells compared to cancer cells.

Table 2: Antifungal Activity of Benzoxazole Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
DCandida albicans25 µg/mL
EAspergillus niger50 µg/mL

Source: Adapted from .

Anticancer Activity

Benzoxazole derivatives have shown promise in cancer research. Studies indicate that this compound can induce cytotoxicity in various cancer cell lines while sparing normal cells.

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast cancer)15
A549 (Lung cancer)20
PC3 (Prostate cancer)18

Source: Adapted from .

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways. For instance, it has been shown to inhibit specific enzymes linked to inflammation and cell proliferation.

Case Studies

  • Case Study on Anticancer Properties : A study evaluated the effects of several benzoxazole derivatives on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner while demonstrating minimal toxicity to normal fibroblast cells. This suggests its potential as an anticancer agent with selective action against malignant cells .
  • Antibacterial Efficacy Against Resistant Strains : Another investigation focused on the antibacterial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant antibacterial activity, highlighting its potential application in treating resistant infections .

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-6-5-10-7-3-1-2-4-8(7)13-9(10)12/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBHOOOBGMMTRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625523
Record name (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13610-81-6
Record name (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde
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